3-(1-benzyl-1H-pyrazol-4-yl)propan-1-ol
Overview
Description
3-(1-benzyl-1H-pyrazol-4-yl)propan-1-ol is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Pyrazole Derivatives : Pyrazoles, including derivatives similar to 3-(1-benzyl-1H-pyrazol-4-yl)propan-1-ol, have been synthesized and characterized for their physical and chemical properties. For instance, Vyas et al. (2012) focused on synthesizing and characterizing pyrazole derivatives, which have wide applications in the pharmaceutical and agrochemical industry (Vyas et al., 2012).
Anticancer Potential : Some pyrazole derivatives have been evaluated for their potential as anticancer agents. Nakao et al. (2014) synthesized and evaluated 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives as inhibitors of prostate cancer antigen-1, showing promise as anti-prostate cancer drugs (Nakao et al., 2014).
COX-2 Inhibition : Patel et al. (2004) utilized 4,5-diaryl-1H-pyrazole-3-ol as a template to synthesize compounds as potential COX-2 inhibitors, which could have implications in therapeutic applications (Patel et al., 2004).
Structural Diversity in Pharmaceutical Chemistry : Roman (2013) used a ketonic Mannich base derived from 2-acetylthiophene as a starting material to generate a structurally diverse library of compounds, demonstrating the versatility of pyrazole derivatives in pharmaceutical chemistry (Roman, 2013).
Antimicrobial Activity : Sid et al. (2013) synthesized and evaluated the antimicrobial activity of 1-((5,3-diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one, indicating the potential of pyrazole derivatives in antimicrobial applications (Sid et al., 2013).
Catalytic Activities : Zhang et al. (2007) synthesized dicopper(II) complexes derived from pyrazole-based ligands, demonstrating their catalytic activities and potential applications in organometallic chemistry (Zhang et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, including enzymes and receptors .
Mode of Action
It is suggested that similar compounds may interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound .
Result of Action
Similar compounds have been known to induce various cellular responses .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Properties
IUPAC Name |
3-(1-benzylpyrazol-4-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-8-4-7-13-9-14-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,9,11,16H,4,7-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVYRHFWLIAAHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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